Cas no 2097947-51-6 (2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride)

2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride is a bicyclic organic compound featuring an azabicyclo[3.2.1]octane core structure with an acetonitrile substituent at the 3-position, in its hydrochloride salt form. This compound is of interest in medicinal chemistry and pharmaceutical research due to its rigid bicyclic scaffold, which can serve as a versatile intermediate for the synthesis of bioactive molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. Its structural features make it suitable for exploring interactions with biological targets, particularly in the development of central nervous system (CNS) agents or receptor modulators. The compound’s well-defined stereochemistry and functional group reactivity further support its utility in synthetic applications.
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride structure
2097947-51-6 structure
Product name:2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
CAS No:2097947-51-6
MF:C9H15ClN2
Molecular Weight:186.68
MDL:MFCD30494933
CID:5096324
PubChem ID:126845988

2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride 化学的及び物理的性質

名前と識別子

    • SY323332
    • MFCD30494933
    • 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
    • 2-(8-AZABICYCLO[3.2.1]OCTAN-3-YL)ACETONITRILE HYDROCHLORIDE
    • E80061
    • 2097947-51-6
    • 2-{8-azabicyclo[3.2.1]octan-3-yl}acetonitrile hydrochloride
    • PS-18879
    • AKOS040818470
    • 2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile HCl
    • F2167-8348
    • MDL: MFCD30494933
    • インチ: 1S/C9H14N2.ClH/c10-4-3-7-5-8-1-2-9(6-7)11-8;/h7-9,11H,1-3,5-6H2;1H
    • InChIKey: DIUYKYQQHGBFHB-UHFFFAOYSA-N
    • SMILES: C1C2NC(CC(CC#N)C2)C1.Cl

計算された属性

  • 精确分子量: 186.0923762g/mol
  • 同位素质量: 186.0923762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.8Ų

2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1210217-5G
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
2097947-51-6 97%
5g
$4655 2024-07-21
eNovation Chemicals LLC
Y1210217-250MG
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
2097947-51-6 97%
250mg
$620 2024-07-21
eNovation Chemicals LLC
Y1210217-1G
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
2097947-51-6 97%
1g
$1550 2024-07-21
Aaron
AR01XAPM-250mg
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
2097947-51-6 97%
250mg
$572.00 2023-12-15
Aaron
AR01XAPM-100mg
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
2097947-51-6 97%
100mg
$358.00 2023-12-15
1PlusChem
1P01XAHA-500mg
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
2097947-51-6 97%
500mg
$858.00 2023-12-19
abcr
AB577516-100mg
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride; .
2097947-51-6
100mg
€600.00 2024-08-02
1PlusChem
1P01XAHA-100mg
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
2097947-51-6 97%
100mg
$313.00 2023-12-19
eNovation Chemicals LLC
Y1210217-5g
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
2097947-51-6 97%
5g
$4655 2025-02-19
abcr
AB577516-1g
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride; .
2097947-51-6
1g
€2225.30 2024-08-02

2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride 関連文献

2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochlorideに関する追加情報

2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile Hydrochloride: A Comprehensive Overview

2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride, also known by its CAS number 2097947-51-6, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of bicyclic amines, specifically featuring an azabicyclo[3.2.1]octane framework, which is a fused bicyclic system containing one nitrogen atom within the ring structure. The acetonitrile group attached to the bicyclic system adds further functional complexity, making this compound a valuable substrate for both synthetic and analytical studies.

The synthesis of 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride typically involves multi-step organic reactions, often starting from readily available starting materials such as aldehydes or ketones. The formation of the bicyclic system is achieved through cyclization reactions, which can be facilitated by various catalysts or reaction conditions depending on the desired stereochemistry and regioselectivity. The introduction of the acetonitrile group is usually accomplished via nucleophilic substitution or addition reactions, depending on the intermediate structure at that stage of synthesis.

Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis of azabicyclo[3.2.1]octane derivatives, including this compound, by employing more efficient catalysts and reaction conditions. For instance, the use of transition metal catalysts such as palladium or nickel has been shown to significantly enhance the yield and purity of these compounds in certain cases. Additionally, green chemistry principles are increasingly being integrated into the synthesis protocols to minimize environmental impact and improve sustainability.

The physical properties of 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride are highly dependent on its molecular structure and functional groups. The presence of the hydrochloride salt form indicates that this compound exists as a zwitterionic species under standard conditions, which can influence its solubility, stability, and reactivity in different solvents and reaction media. Experimental studies have shown that this compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), making it suitable for use in various organic reactions requiring controlled solubility profiles.

In terms of applications, azabicyclo[3.2.1]octane derivatives like this compound have garnered significant attention in drug discovery due to their unique pharmacokinetic properties and potential bioavailability profiles. The rigid bicyclic framework provides structural stability, which can be advantageous in designing molecules with specific receptor binding affinities or enzyme inhibitory activities. Recent research has explored the use of these compounds as templates for developing new classes of kinase inhibitors, ion channel modulators, and GPCR ligands.

Beyond pharmaceutical applications, 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride also finds utility in materials science and catalysis due to its ability to act as a chiral auxiliary or asymmetric catalyst in enantioselective reactions. The nitrogen atom within the bicyclic system can serve as a coordinating site for metal ions, enabling the design of novel organocatalysts or transition metal complexes with enhanced catalytic activity and selectivity.

The study of azabicyclo[3.2.1]octane derivatives has also benefited from advancements in computational chemistry and molecular modeling techniques. Researchers now employ sophisticated software tools to predict the conformational preferences, electronic properties, and potential interactions of these compounds with biological targets or reaction partners before experimental validation becomes necessary.

In conclusion, 2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride, CAS number 2097947-51-6, represents a versatile compound with promising applications across multiple scientific disciplines.

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